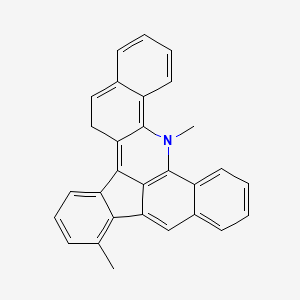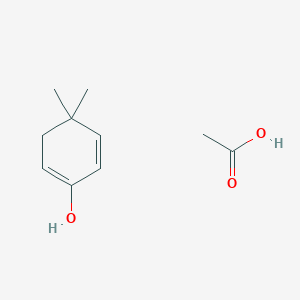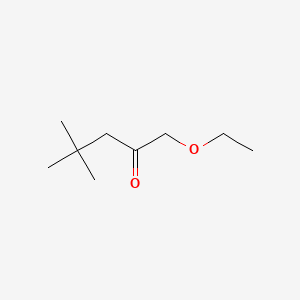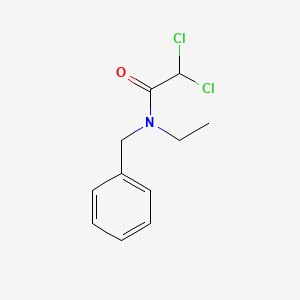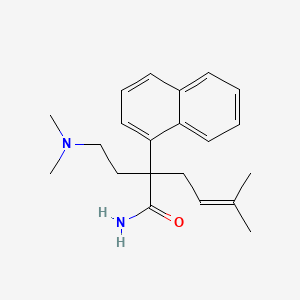
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include an amino group, a methyl group, and a propan-2-ylsulfanyl group attached to a butanoic acid backbone. The hydrochloride form is often used to enhance the compound’s stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylbutanoic acid and propan-2-ylthiol.
Formation of the Sulfanyl Group: The propan-2-ylthiol is introduced to the 2-amino-3-methylbutanoic acid through a nucleophilic substitution reaction, forming the sulfanyl group.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfanyl derivatives.
Substitution: Amides, other amino derivatives.
Scientific Research Applications
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets are still under investigation, but its structural features suggest it may modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Similar in structure but with a hydroxy group instead of a sulfanyl group.
(2R)-2-amino-3-methylbutanoic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the propan-2-ylsulfanyl group in (2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride makes it unique compared to its analogs. This group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
49801-38-9 |
|---|---|
Molecular Formula |
C8H18ClNO2S |
Molecular Weight |
227.75 g/mol |
IUPAC Name |
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-5(2)12-8(3,4)6(9)7(10)11;/h5-6H,9H2,1-4H3,(H,10,11);1H/t6-;/m1./s1 |
InChI Key |
WZQKOKQYMXAAIX-FYZOBXCZSA-N |
Isomeric SMILES |
CC(C)SC(C)(C)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CC(C)SC(C)(C)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


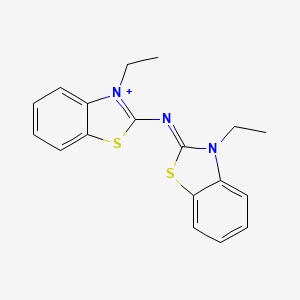
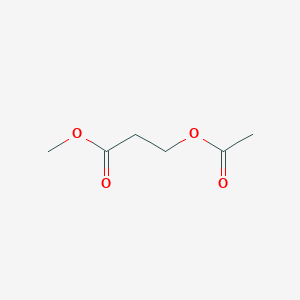
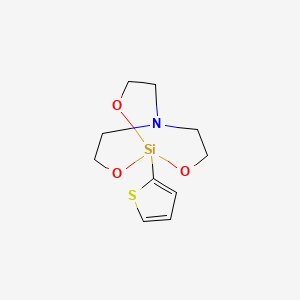

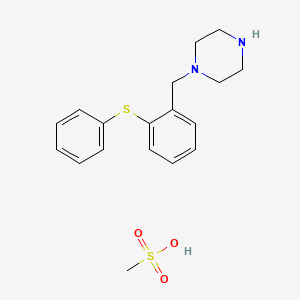
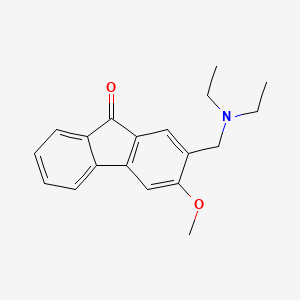
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
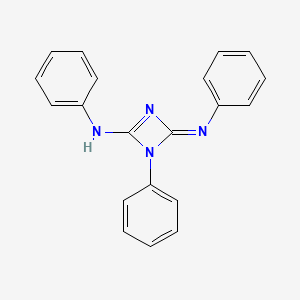
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
